molecular formula C14H22O B8813172 3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one

3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one

Cat. No.: B8813172
M. Wt: 206.32 g/mol
InChI Key: JRJBVWJSTHECJK-UHFFFAOYSA-N
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Description

3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one is an organic compound with the molecular formula C13H20O It is a derivative of cyclohexene and is known for its distinct structure, which includes a cyclohexene ring substituted with three methyl groups and a butenone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one typically involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with appropriate reagents to introduce the butenone side chain. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or scavenging of free radicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one is unique due to its specific substitution pattern on the cyclohexene ring and the presence of a butenone side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one

InChI

InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,9,13H,6,8H2,1-5H3

InChI Key

JRJBVWJSTHECJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1C=C(C)C(=O)C)(C)C

Origin of Product

United States

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